molecular formula C9H5BrFNO B2662526 8-Bromo-6-fluoroisoquinolin-1-ol CAS No. 2411635-05-5

8-Bromo-6-fluoroisoquinolin-1-ol

Cat. No.: B2662526
CAS No.: 2411635-05-5
M. Wt: 242.047
InChI Key: QWTGOMXUBDSMAL-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroisoquinolin-1-ol is a heterocyclic compound characterized by the presence of bromine and fluorine atoms on an isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the use of Selectfluor® as a fluorinating agent and N-bromosuccinimide (NBS) for bromination. The reaction is usually carried out in acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and fluorination reactions using similar reagents and conditions as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoroisoquinolin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-6-fluoroisoquinolin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-fluoroisoquinolin-1-ol stands out due to the presence of both bromine and fluorine atoms, which impart unique chemical reactivity and potential biological activities. This dual substitution pattern is less common and offers distinct advantages in various applications .

Properties

IUPAC Name

8-bromo-6-fluoro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-12-9(13)8(5)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTGOMXUBDSMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C(C=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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